

# 9β,10α-Progesterone (Dydrogesterone): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Retroprogesterone |           |
| Cat. No.:            | B1680555          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

 $9\beta$ , $10\alpha$ -Progesterone, commonly known as dydrogesterone, is a synthetic retro-stereoisomer of progesterone. Its unique three-dimensional structure confers a high selectivity for the progesterone receptor, resulting in potent progestogenic activity with an improved oral bioavailability compared to natural progesterone. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacodynamics, and pharmacokinetics of  $9\beta$ , $10\alpha$ -progesterone. Detailed experimental protocols for key assays are provided to facilitate further research and development in the field.

## **Chemical Structure and Properties**

 $9\beta$ , $10\alpha$ -Progesterone is a stereoisomer of progesterone, with the chemical name ( $9\beta$ , $10\alpha$ )-pregna-4,6-diene-3,20-dione.[1] The key structural difference lies in the orientation of the hydrogen atom at the 9th carbon ( $\beta$ -position) and the methyl group at the 10th carbon ( $\alpha$ -position), which is the reverse of the configuration in natural progesterone. This "retro" configuration results in a bent molecular structure.

Table 1: Physicochemical Properties of 9β,10α-Progesterone and Progesterone



| Property          | 9β,10α-Progesterone<br>(Dydrogesterone)                                                                                            | Progesterone                    |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|
| IUPAC Name        | (8S,9R,10S,13S,14S,17S)-17-<br>acetyl-10,13-dimethyl-<br>1,2,8,9,11,12,14,15,16,17-<br>decahydrocyclopenta[a]phena<br>nthren-3-one | Pregn-4-ene-3,20-dione          |
| Molecular Formula | C21H28O2                                                                                                                           | C21H30O2                        |
| Molecular Weight  | 312.45 g/mol                                                                                                                       | 314.47 g/mol                    |
| Melting Point     | 168-170 °C                                                                                                                         | 126-131 °C                      |
| Solubility        | Practically insoluble in water;<br>Soluble in acetone and<br>chloroform; Sparingly soluble<br>in ethanol.                          | Practically insoluble in water. |
| logP              | 3.4                                                                                                                                | 3.87                            |

## **Pharmacodynamics**

The biological effects of  $9\beta$ , $10\alpha$ -progesterone are primarily mediated through its interaction with the progesterone receptor (PR).

## **Progesterone Receptor Signaling Pathway**

Progesterone, and its synthetic analogues like dydrogesterone, exert their effects by binding to and activating progesterone receptors. These receptors, upon ligand binding, translocate to the nucleus and bind to specific DNA sequences known as progesterone response elements (PREs), thereby modulating the transcription of target genes.





Click to download full resolution via product page

Figure 1. Simplified Progesterone Receptor Signaling Pathway.

## **Receptor Binding and Selectivity**

 $9\beta$ , $10\alpha$ -Progesterone is highly selective for the progesterone receptor. Unlike natural progesterone and some other synthetic progestins, it has negligible affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. This high selectivity is attributed to its unique "retro" steroid structure.

Table 2: Pharmacodynamic Properties of 9β,10α-Progesterone and Progesterone



| Parameter                                            | 9β,10α-Progesterone<br>(Dydrogesterone) | Progesterone                     |
|------------------------------------------------------|-----------------------------------------|----------------------------------|
| Primary Target                                       | Progesterone Receptor (PR)              | Progesterone Receptor (PR)       |
| Receptor Binding Affinity (Relative to Progesterone) | ~16%                                    | 100%                             |
| Selectivity                                          | Highly selective for PR                 | Binds to other steroid receptors |
| Androgenic/Estrogenic Activity                       | None                                    | Weak                             |

## **Pharmacokinetics**

The pharmacokinetic profile of  $9\beta$ , $10\alpha$ -progesterone is characterized by its good oral bioavailability and rapid metabolism.

Table 3: Pharmacokinetic Properties of  $9\beta$ ,  $10\alpha$ -Progesterone and Progesterone

| Parameter               | 9β,10α-Progesterone<br>(Dydrogesterone)          | Progesterone                                      |
|-------------------------|--------------------------------------------------|---------------------------------------------------|
| Route of Administration | Oral                                             | Oral, Vaginal, Intramuscular                      |
| Oral Bioavailability    | 28%                                              | <10%                                              |
| Protein Binding         | >90%                                             | 96-99%                                            |
| Primary Metabolite      | 20α-dihydrodydrogesterone<br>(DHD)               | Pregnanediol,<br>Allopregnanolone                 |
| Metabolizing Enzymes    | Aldo-keto reductases<br>(AKR1C), CYP3A4          | 5α- and 5β-reductases,<br>CYP3A4, CYP2C19         |
| Elimination Half-life   | 5-7 hours (Dydrogesterone),<br>14-17 hours (DHD) | 5-20 minutes (initial), 20-26<br>hours (terminal) |

# **Experimental Protocols**Progesterone Receptor Competitive Binding Assay



This protocol outlines a fluorescence polarization-based competitive binding assay to determine the binding affinity of test compounds to the progesterone receptor.



Click to download full resolution via product page

Figure 2. Experimental Workflow for a PR Competitive Binding Assay.

### Methodology:

- Reagent Preparation:
  - Prepare a working solution of recombinant human Progesterone Receptor Ligand-Binding Domain (PR-LBD) in assay buffer.



- Prepare a working solution of a fluorescently labeled progesterone ligand (tracer) in assay buffer.
- Prepare serial dilutions of the test compound (e.g., 9β,10α-progesterone) and a known PR ligand (e.g., progesterone) as a positive control.

#### Assay Plate Setup:

 In a black, low-volume 384-well microplate, add the serially diluted test compounds and controls.

#### Incubation:

- Prepare a premix of the PR-LBD and fluorescent tracer.
- Add the premix to each well of the assay plate.
- Incubate the plate at room temperature for 1 to 4 hours, protected from light.
- Fluorescence Polarization Measurement:
  - Measure the fluorescence polarization on a compatible plate reader at the appropriate excitation and emission wavelengths for the tracer.

#### Data Analysis:

- Calculate the millipolarization (mP) values.
- Plot the mP values against the log concentration of the test compound to generate a competition curve.
- Determine the IC<sub>50</sub> value (the concentration of the test compound that displaces 50% of the fluorescent tracer) from the curve using non-linear regression analysis.
- Calculate the Ki value from the IC<sub>50</sub> value using the Cheng-Prusoff equation.

# In Vitro Metabolism Assay Using Human Liver Microsomes



This protocol describes an in vitro method to study the metabolism of  $9\beta$ ,  $10\alpha$ -progesterone using human liver microsomes.



Click to download full resolution via product page

Figure 3. Experimental Workflow for an In Vitro Metabolism Assay.

#### Methodology:

- Incubation Setup:
  - Prepare an incubation mixture containing human liver microsomes, phosphate buffer (pH 7.4), and the test compound (9 $\beta$ ,10 $\alpha$ -progesterone).
  - Pre-incubate the mixture at 37°C for 5 minutes.



- Reaction Initiation:
  - Initiate the metabolic reaction by adding a solution of NADPH.
- Time-Point Sampling:
  - At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
  - Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- Sample Processing:
  - Centrifuge the samples to precipitate the microsomal proteins.
  - Collect the supernatant for analysis.
- LC-MS/MS Analysis:
  - Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound and identify and quantify any metabolites formed.

## Pharmacokinetic Study in Healthy Female Volunteers

This protocol provides a general framework for a clinical study to evaluate the pharmacokinetics of orally administered  $9\beta$ ,  $10\alpha$ -progesterone. [2][3][4][5]





Click to download full resolution via product page

Figure 4. Experimental Workflow for a Pharmacokinetic Study.

#### Methodology:

- Study Design: A randomized, open-label, single-dose, crossover, or parallel-group study in healthy adult female volunteers under fasting conditions.[2][3]
- Drug Administration: A single oral dose of a 9β,10α-progesterone tablet is administered with a standardized volume of water after an overnight fast.[2][3]
- Blood Sampling: Serial blood samples are collected in tubes containing an appropriate
  anticoagulant at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4,
  6, 8, 12, 24, 48, and 72 hours).[2][3]



- Plasma Separation and Storage: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
- Bioanalytical Method: The concentrations of 9β,10α-progesterone and its major metabolite, 20α-dihydrodydrogesterone, in plasma samples are determined using a validated LC-MS/MS method.[1][6]
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t<sub>1</sub>/<sub>2</sub> (elimination half-life) are calculated using non-compartmental analysis.

### Conclusion

 $9\beta$ ,10 $\alpha$ -Progesterone (dydrogesterone) is a potent and selective progestin with a favorable pharmacokinetic profile for oral administration. Its unique stereochemistry results in high specificity for the progesterone receptor, minimizing off-target effects. The information and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the study and development of progestogenic compounds for various therapeutic applications. Further research into the nuanced molecular interactions and signaling pathways of  $9\beta$ ,10 $\alpha$ -progesterone will continue to enhance our understanding and utilization of this important therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msjonline.org [msjonline.org]
- 3. core.ac.uk [core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. msjonline.org [msjonline.org]







- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [9β,10α-Progesterone (Dydrogesterone): A
  Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1680555#9-10-progesterone-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com